molecular formula C8H5NO4 B12934750 5-(Furan-2-yl)oxazole-2-carboxylic acid

5-(Furan-2-yl)oxazole-2-carboxylic acid

Cat. No.: B12934750
M. Wt: 179.13 g/mol
InChI Key: BIVQQMFNULTWME-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)oxazole-2-carboxylic acid is a heterocyclic compound that features both furan and oxazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid with an appropriate oxazole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors or other scalable techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)oxazole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Furan-2-yl)oxazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    5-(Thiophene-2-yl)oxazole-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

    5-(Pyridine-2-yl)oxazole-2-carboxylic acid: Contains a pyridine ring instead of a furan ring.

    5-(Benzene-2-yl)oxazole-2-carboxylic acid: Features a benzene ring in place of the furan ring.

Uniqueness

5-(Furan-2-yl)oxazole-2-carboxylic acid is unique due to the presence of both furan and oxazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

5-(furan-2-yl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C8H5NO4/c10-8(11)7-9-4-6(13-7)5-2-1-3-12-5/h1-4H,(H,10,11)

InChI Key

BIVQQMFNULTWME-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=C(O2)C(=O)O

Origin of Product

United States

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